molecular formula C14H20O4 B1251043 Phomoxide

Phomoxide

Cat. No. B1251043
M. Wt: 252.31 g/mol
InChI Key: BMXTZUMHRVMCPL-FVFJZKDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomoxide is a natural product found in Phoma with data available.

Scientific Research Applications

1. Structural and Chemical Properties
Phomoxide, along with phomoxin and eupenoxide, has been isolated from the marine-derived fungus of the genus Phoma. These compounds are polyketides and represent a new structural class. Phomoxin, in particular, contains a rare cyclic carbonate functionality. The structural and chemical properties of these metabolites, including phomoxide, were determined using advanced spectroscopic methods, primarily 2D NMR spectroscopy (Liu, Jensen, & Fenical, 2003).

2. Synthetic Studies and Structural Revision
Enantioselective total syntheses of phomoxide and eupenoxide have been achieved from available Diels-Alder adducts. These synthetic efforts led to the revision of the originally assigned stereostructures of these natural products and revealed their absolute configurations. Such synthetic studies are crucial for understanding the molecular framework and potential applications of compounds like phomoxide (Mehta & Roy, 2004).

properties

Product Name

Phomoxide

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(1S,2R,5S,6R)-3-[(1E,3E)-hepta-1,3-dienyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C14H20O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h4-7,11-17H,2-3,8H2,1H3/b5-4+,7-6+/t11-,12+,13+,14-/m1/s1

InChI Key

BMXTZUMHRVMCPL-FVFJZKDHSA-N

Isomeric SMILES

CCC/C=C/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO

Canonical SMILES

CCCC=CC=CC1=C(C(C2C(C1O)O2)O)CO

synonyms

phomoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomoxide
Reactant of Route 2
Phomoxide
Reactant of Route 3
Phomoxide
Reactant of Route 4
Phomoxide
Reactant of Route 5
Phomoxide
Reactant of Route 6
Phomoxide

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